molecular formula C13H16N2OS B255497 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

货号 B255497
分子量: 248.35 g/mol
InChI 键: HQFJOOXQBKKWAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as BCTP, is a small molecule that has been extensively studied for its potential therapeutic applications. BCTP has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and is implicated in a range of neurological disorders. In

作用机制

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The mGluR5 receptor plays a key role in the regulation of synaptic plasticity, and its dysregulation has been implicated in several neurological disorders. This compound binds to the allosteric site of the mGluR5 receptor, which inhibits its activity and reduces the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. This compound has been found to reduce the levels of glutamate in the brain, which is a key neurotransmitter that is implicated in several neurological disorders. This compound has also been found to reduce the levels of inflammatory cytokines in the brain, which are thought to play a role in the development of several neurological disorders.

实验室实验的优点和局限性

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for lab experiments, including its high affinity for the mGluR5 receptor, its selective antagonism of the receptor, and its ability to reduce glutamate levels in the brain. However, this compound also has several limitations, including its low solubility in water, its complex synthesis method, and its potential toxicity at high doses.

未来方向

There are several future directions for research on 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, including its potential therapeutic applications in other neurological disorders, its optimization as a drug candidate, and its potential use as a tool for studying the role of the mGluR5 receptor in synaptic plasticity. Additionally, further research is needed to evaluate the safety and efficacy of this compound in humans and to identify any potential side effects or drug interactions. Overall, this compound represents a promising therapeutic candidate for the treatment of a range of neurological disorders, and further research is needed to fully explore its potential.

合成方法

The synthesis of 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex multi-step process that involves the use of several reagents and solvents. The general synthetic route involves the reaction of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with butyl isocyanate to form the corresponding urea derivative. The urea derivative is then reacted with 2-bromo-3,5-dimethylpyridine to form the final product, this compound. The overall yield of the synthesis is around 10-15%, and the purity of the final product is typically greater than 95%.

科学研究应用

3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, anxiety, and addiction. This compound has been found to have a high affinity for the mGluR5 receptor, which is implicated in the regulation of synaptic plasticity and the development of several neurological disorders. This compound has been shown to be effective in animal models of these disorders, and several clinical trials are currently underway to evaluate its efficacy in humans.

属性

分子式

C13H16N2OS

分子量

248.35 g/mol

IUPAC 名称

11-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C13H16N2OS/c1-2-3-7-15-8-14-12-11(13(15)16)9-5-4-6-10(9)17-12/h8H,2-7H2,1H3

InChI 键

HQFJOOXQBKKWAC-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3

规范 SMILES

CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。